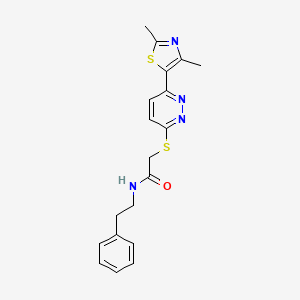

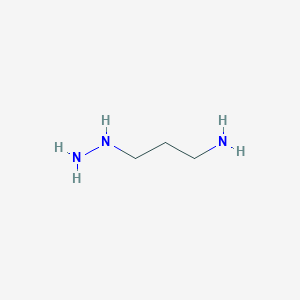

![molecular formula C22H20ClN5O2S B2735006 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 894036-51-2](/img/structure/B2735006.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide” is a chemical compound with a molecular weight of 432.9g/mol . It is also known as N-[2-[2-(4-chlorophenyl)-6-thiazolo[3,2-b][1,2,4]triazolyl]ethyl]-2-naphthalenecarboxamide .

Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different spectral techniques. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 432.9g/mol . The compound is canonicalized and has an XLogP3-AA of 5.7 .Scientific Research Applications

Chemical Synthesis and Characterization

Research on thiazole and triazole derivatives often focuses on their synthesis and structural characterization due to their complex nature and potential for diverse applications. For instance, studies have explored the synthesis of isostructural thiazoles and the structural characterization through crystallization and single-crystal diffraction, indicating the importance of understanding the molecular structure for further application development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Properties

Compounds containing thiazole and triazole rings have been investigated for their antimicrobial and antifungal properties. This includes the exploration of new heterocyclic compounds with nitrogen and sulfur, showing potential as pharmacologically active agents against various bacterial and fungal strains (Mistry & Desai, 2006). Such studies underscore the potential of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide in contributing to the development of new antimicrobial and antifungal treatments.

Corrosion Inhibition

Research into thiazole derivatives has also highlighted their effectiveness as corrosion inhibitors, particularly for steel in acidic environments. The study of thiazole derivatives as corrosion inhibitors for oil-well tubular steel demonstrates the potential industrial applications of such compounds in protecting against corrosion, thereby extending the lifespan of metal structures in aggressive environments (Yadav, Sharma, & Kumar, 2015).

Pharmacological Activities

The pharmacological activities of thiazole and triazole derivatives encompass a wide range, including anti-inflammatory, anticonvulsant, and potentially anticancer properties. The synthesis and bioactivity studies of such compounds are crucial for developing new therapeutic agents. For example, compounds with thiazole and triazole structures have been synthesized and evaluated for their bioactivities, indicating their potential use in creating new medicinal drugs (Ceylan et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its therapeutic importance. Similar compounds have shown significant potential to advance medicinal chemistry, offering a wide range of versatile and adaptable applications . Further studies could also focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-13-9-14(2)11-17(10-13)25-21(30)20(29)24-8-7-18-12-31-22-26-19(27-28(18)22)15-3-5-16(23)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAIUQZCBYGGCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

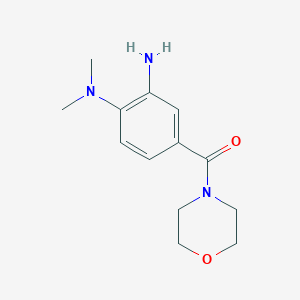

![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)

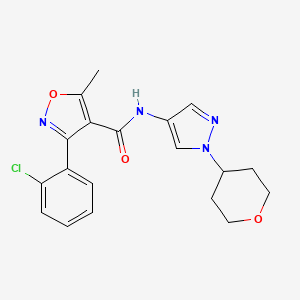

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)

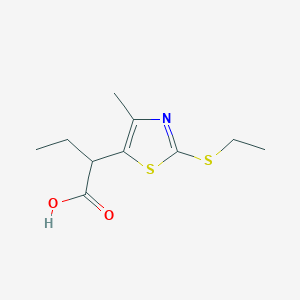

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)

![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)